molecular formula C21H14F2N4O2S B14928473 2-{5-[(2,4-difluorophenoxy)methyl]furan-2-yl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{5-[(2,4-difluorophenoxy)methyl]furan-2-yl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B14928473
M. Wt: 424.4 g/mol
InChI Key: YUQCIRYSNGVNAA-UHFFFAOYSA-N
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Description

2,4-DIFLUOROPHENYL {[5-(9,10-DIHYDRO-8H-CYCLOPENTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL} ETHER is a complex organic compound that features a unique combination of fluorinated phenyl, cyclopenta-thieno-triazolo-pyrimidine, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIFLUOROPHENYL {[5-(9,10-DIHYDRO-8H-CYCLOPENTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL} ETHER typically involves multi-step organic reactions. One common approach is the cyclization of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines . The reaction conditions often include the use of formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) as reagents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2,4-DIFLUOROPHENYL {[5-(9,10-DIHYDRO-8H-CYCLOPENTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL} ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2,4-DIFLUOROPHENYL {[5-(9,10-DIHYDRO-8H-CYCLOPENTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL} ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-DIFLUOROPHENYL {[5-(9,10-DIHYDRO-8H-CYCLOPENTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL} ETHER involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DIFLUOROPHENYL {[5-(9,10-DIHYDRO-8H-CYCLOPENTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL} ETHER is unique due to its combination of fluorinated phenyl, cyclopenta-thieno-triazolo-pyrimidine, and furan moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H14F2N4O2S

Molecular Weight

424.4 g/mol

IUPAC Name

4-[5-[(2,4-difluorophenoxy)methyl]furan-2-yl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene

InChI

InChI=1S/C21H14F2N4O2S/c22-11-4-6-15(14(23)8-11)28-9-12-5-7-16(29-12)19-25-20-18-13-2-1-3-17(13)30-21(18)24-10-27(20)26-19/h4-8,10H,1-3,9H2

InChI Key

YUQCIRYSNGVNAA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=C(O5)COC6=C(C=C(C=C6)F)F

Origin of Product

United States

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